

Levophacetoperane hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physical and Chemical Properties of **Levophacetoperane** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, also known as (R,R)-phacetoperane or NLS-3, is the levorotatory enantiomer of phacetoperane.[1] It is a psychostimulant and the reverse ester of methylphenidate.[2] Historically, it has been used as an antidepressant and anorectic.[2] Its primary mechanism of action involves the competitive inhibition of norepinephrine (NE) and dopamine (DA) reuptake transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of its hydrochloride salt, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Physical and Chemical Properties

Levophacetoperane hydrochloride is a white to off-white solid.[2] The quantitative physical and chemical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	[(R)-phenyl-[(2R)-piperidin-2- yl]methyl] acetate;hydrochloride	[5]
Synonyms	(R,R)-(-)-Phacetoperane HCl, Levofacetoperane HCl, RP 8228	[5]
CAS Number	23257-56-9	[2][5]
Molecular Formula	C14H20CINO2	[2]
Molecular Weight	269.77 g/mol	[2][6]
Appearance	White to off-white solid	[2]
Solubility	DMSO: 16.67 mg/mL (61.79 mM) (Requires sonication)	[6][7]
Storage	Store at 4°C under sealed conditions, away from moisture. For stock solutions: -80°C for 6 months, -20°C for 1 month.	[2]

Experimental Protocols Synthesis of Levophacetoperane Hydrochloride

The synthesis of **Levophacetoperane**, the (R,R) enantiomer, can be achieved through stereospecific synthesis or by resolution of the racemic mixture of threo-phenyl-(piperidin-2-yl)-methanol followed by acetylation.[1] The synthesis often starts from a phenylketone precursor, analogous to the synthesis of methylphenidate.[8] The following is a representative protocol for the final steps of synthesizing the hydrochloride salt from the free base.

Protocol: Acidification to Hydrochloride Salt

• Dissolution: Dissolve the purified (2R,2'R)-(+)-**Levophacetoperane** free base in a minimal amount of a suitable solvent, such as isopropyl alcohol (IPA), pre-cooled to 0-5°C.



- Acidification: While maintaining the low temperature, slowly add a stoichiometric amount of concentrated hydrochloric acid (HCI) dropwise to the stirred solution.
- Precipitation: Continue stirring the mixture at 0-5°C for approximately 1 hour. The white, crystalline solid of Levophacetoperane hydrochloride will precipitate out of the solution.
- Isolation: Collect the solid product by filtration, for instance, using a Buchner funnel.
- Washing: Wash the collected solid with a small volume of chilled isopropyl alcohol to remove any residual impurities.
- Drying: Dry the final product under a vacuum to yield pure Levophacetoperane hydrochloride.

Note: This protocol is adapted from the synthesis of the related compound dexmethylphenidate hydrochloride and may require optimization.[9]

Analytical Characterization

3.2.1 Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the determination of the purity of **Levophacetoperane** hydrochloride.

Protocol:

- Column: Utilize an Inertsil Symmetry C18 column (e.g., 100 x 4.6 mm, 3.0 μm particle size).
- Mobile Phase: Prepare a mobile phase consisting of a mixture of Acetonitrile and a buffer solution (e.g., phosphate buffer), typically in a ratio around 30:70 (v/v). Adjust the pH of the buffer to 4.0 using an appropriate acid, such as acetic acid.
- Flow Rate: Set the flow rate to 1.5 mL/min.
- Detection: Use a PDA detector and monitor the elution at a wavelength of 215 nm.
- Sample Preparation: Prepare a standard solution of **Levophacetoperane** hydrochloride in the mobile phase at a known concentration (e.g., 10 μg/mL).



- Injection: Inject a defined volume (e.g., 10 μL) of the sample solution onto the column.
- Analysis: The purity is determined by comparing the area of the main peak to the total area of all observed peaks.

Note: This protocol is based on a method for the related compound methylphenidate and its impurities and should be validated for **Levophacetoperane** hydrochloride.[10]

3.2.2 Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Levophacetoperane** hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).
- Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
- Analysis: Process the resulting spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of **Levophacetoperane** hydrochloride. Key signals would be expected in the aromatic region (for the phenyl group), aliphatic regions (for the piperidine ring), and a characteristic signal for the acetate methyl group.

Pharmacological Characterization: In Vitro Transporter Uptake Assay

This protocol describes a method to determine the inhibitory activity of **Levophacetoperane** hydrochloride on norepinephrine (NET) and dopamine (DAT) transporters expressed in a cell line (e.g., HEK293 cells).

Protocol:

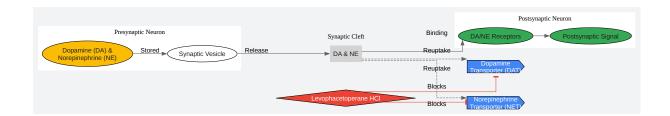


- Cell Culture: Plate HEK293 cells stably transfected with human NET or DAT in a 96-well, black, clear-bottom microplate. Allow the cells to adhere and form a confluent monolayer overnight.
- Compound Preparation: Prepare a series of dilutions of **Levophacetoperane** hydrochloride in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- Assay Initiation: Remove the culture medium from the cells. Add the different concentrations
 of Levophacetoperane hydrochloride to the wells and incubate for 10-30 minutes at 37°C.
- Substrate Addition: Add a fluorescent or radiolabeled substrate that is a known substrate for NET or DAT (e.g., a fluorescent monoamine mimic or [3H]dopamine).
- Signal Detection (Kinetic Read): Immediately transfer the plate to a fluorescence microplate reader or scintillation counter. Measure the increase in intracellular fluorescence or radioactivity over time. The signal is proportional to the transporter activity.
- Data Analysis: For each concentration of **Levophacetoperane** hydrochloride, calculate the rate of substrate uptake. Plot the uptake rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the transporter activity.

Note: This is a generalized protocol based on commercially available neurotransmitter transporter uptake assay kits.[6][11][12][13]

Visualizations Mechanism of Action at the Synapse



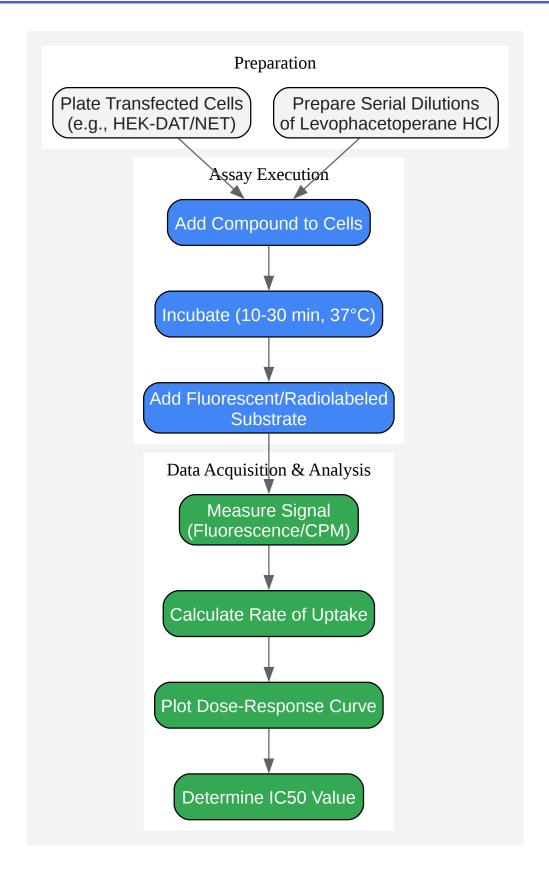


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Caption: Mechanism of Levophacetoperane HCl at the synapse.

Experimental Workflow: In Vitro Transporter Inhibition Assay





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Caption: Workflow for the in vitro transporter inhibition assay.



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- To cite this document: BenchChem. [Levophacetoperane hydrochloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675099#levophacetoperane-hydrochloride-physical-and-chemical-properties]

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